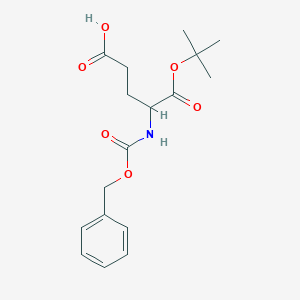

z-glu-otbu

Vue d'ensemble

Description

z-glu-otbu is a compound that features a benzyloxycarbonyl-protected amino group and a tert-butoxy-protected carboxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of protective groups makes it a valuable intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of z-glu-otbu typically involves the protection of amino acids One common method is to start with an amino acid and introduce the benzyloxycarbonyl (Cbz) group to protect the amino groupThe reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently introduce protective groups and couple amino acids under controlled conditions, ensuring high yields and purity of the final product .

Analyse Des Réactions Chimiques

Protection and Deprotection Reactions

Z-Glu-OtBu is designed to protect the γ-carboxyl group of glutamic acid during peptide synthesis.

-

Protection Mechanism :

The tert-butyl ester group is introduced via transesterification or acid-catalyzed addition: -

Deprotection :

The tert-butyl group is removed under strong acidic conditions (e.g., TFA) , while the Z-group is cleaved via hydrogenolysis (H₂/Pd-C) .

Peptide Coupling Reactions

This compound participates in amide bond formation using carbodiimide reagents:

Example Reaction:

Reagents : EDC·HCl, HOBt, DIPEA

Conditions : Room temperature, 4–24 hrs

Product : Z-Glu(OtBu)-X (X = amino acid or peptide) .

| Coupling Partner | Reagent | Yield | Reference |

|---|---|---|---|

| 12-aminotricosane | EDC·HCl, EtOAc | 52% | |

| Rink amide resin | EDC·HCl, iPr₂NEt | 60% |

Reduction and Oxidation Reactions

The γ-carboxyl group of this compound can be modified for functional group interconversion:

- Reduction :

The carboxyl group is converted to an alcohol via sodium borohydride reduction of a 2-thiopyridyl ester intermediate . - Oxidation :

The alcohol is further oxidized to an aldehyde using Swern oxidation (oxalyl chloride/DMSO) .

Transesterification and Ester Exchange

This compound undergoes ester exchange under acidic or basic conditions:

Example:

Reactant : Z-Glu(OtBu)-OH

Conditions : KOH in methanol

Product : Z-Glu-OMe (methyl ester) .

Metal Complexation

Z-Glu(OtBu)₂ forms coordination complexes with copper salts (e.g., CuSO₄, CuCl₂):

Stability and Side Reactions

Applications De Recherche Scientifique

Pharmaceutical Applications

Z-Glu-OtBu is utilized in the pharmaceutical industry primarily for the synthesis of bioactive compounds and drug candidates. Its applications include:

- Antibody-Drug Conjugates (ADCs) : this compound serves as a building block in the synthesis of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues .

- Antiviral Agents : Research indicates that derivatives of this compound can inhibit various viruses, including HIV and influenza, by interfering with viral replication mechanisms .

- Cancer Therapeutics : Studies have shown that compounds derived from this compound exhibit anticancer properties, making them potential candidates for further development in oncology .

Biochemical Research

This compound plays a significant role in biochemical research due to its ability to modify peptides and proteins:

- Peptide Synthesis : It is commonly used as a protecting group for amino acids during peptide synthesis, facilitating the formation of complex polypeptides .

- Enzyme Inhibition Studies : Researchers utilize this compound derivatives to investigate enzyme activity and inhibition, particularly in protease studies relevant to disease mechanisms .

Synthetic Chemistry

In synthetic chemistry, this compound is valued for its versatility:

- Building Block in Organic Synthesis : It can be employed as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

- Click Chemistry Applications : The compound is involved in click chemistry reactions, allowing for the rapid and efficient formation of complex molecular structures .

Case Study 1: Antibody-Drug Conjugate Development

A recent study explored the use of this compound in developing ADCs targeting breast cancer cells. The research demonstrated that conjugating this compound with cytotoxic agents significantly enhanced the selectivity and efficacy of the treatment compared to traditional chemotherapy methods.

Case Study 2: Antiviral Compound Synthesis

Another investigation focused on synthesizing antiviral compounds using this compound as a precursor. The study reported that certain derivatives exhibited potent inhibitory effects against HIV protease, highlighting their potential as therapeutic agents.

Mécanisme D'action

The mechanism of action of z-glu-otbu involves its role as a protected amino acid derivative. The protective groups (benzyloxycarbonyl and tert-butoxy) prevent unwanted reactions during synthesis, allowing for selective transformations. The compound can be deprotected under specific conditions to reveal the free amino and carboxyl groups, which can then participate in further chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid

- (S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate

Uniqueness

z-glu-otbu is unique due to its specific combination of protective groups and its role as an intermediate in peptide synthesis. The presence of both benzyloxycarbonyl and tert-butoxy groups provides versatility in synthetic applications, allowing for selective deprotection and functional group transformations .

Activité Biologique

Z-Glu-OtBu, also known as Z-Glu(OtBu)-OH, is a derivative of L-glutamic acid that plays a significant role in peptide synthesis and exhibits various biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 337.37 g/mol

- Physical State : White solid

- Solubility : Soluble in various organic solvents

- Melting Point : 83 °C

- Density : 1.2 ± 0.1 g/cm³

The compound features a benzyloxycarbonyl (Z) protecting group on the amino group and a tert-butoxy (OtBu) protecting group on the side chain carboxylic acid, which facilitates selective incorporation into peptides during synthesis .

Biological Activity

This compound exhibits biological activity primarily through its role as a building block in peptide synthesis. Its protective groups allow for the formation of specific peptide sequences while minimizing racemization during synthesis processes. The compound's ability to form stable peptide bonds is crucial for investigating modified peptides' behavior in biological systems, including their binding affinities and functional roles within proteins .

The mechanism by which this compound exerts its biological effects involves:

- Peptide Synthesis : As a protected amino acid derivative, it allows for the selective incorporation of glutamic acid into peptides, which can influence neurotransmission and other physiological processes .

- Stability in Synthesis : The protective groups enhance stability during peptide coupling reactions, reducing the risk of undesired side reactions .

Applications

This compound is utilized in various applications, including:

- Peptide Synthesis : It serves as an essential building block for synthesizing peptides with specific sequences or modifications.

- Drug Development : Modified peptides containing this compound are investigated for their potential therapeutic effects, particularly in neurological disorders due to glutamic acid's role as a neurotransmitter .

Study 1: Peptide Synthesis Efficiency

A study evaluated the efficiency of this compound in peptide synthesis using HATU-mediated coupling protocols. The results indicated that peptides synthesized with this compound exhibited low racemization rates (<5%), making it an effective linker for generating high-purity peptides suitable for biological assays .

Study 2: Neurotransmission Impact

Research has shown that L-glutamic acid derivatives, including this compound, can modulate neurotransmission pathways. In vitro studies demonstrated that peptides synthesized with this compound could enhance synaptic transmission in neuronal cultures, suggesting its potential role in developing treatments for neurodegenerative diseases .

Comparative Analysis

| Property | This compound | Other Glutamic Acid Derivatives |

|---|---|---|

| Molecular Weight | 337.37 g/mol | Varies |

| Melting Point | 83 °C | Varies |

| Solubility | Organic solvents | Varies |

| Racemization Rate | <5% | Higher rates in some derivatives |

Propriétés

IUPAC Name |

(4S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJECGKAFPHEJQS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5891-45-2 | |

| Record name | Z-Glu-OtBu | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.